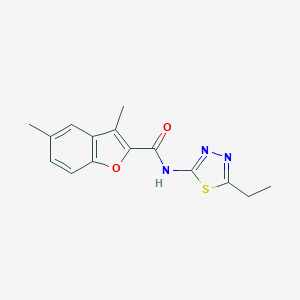
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide is a synthetic organic compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 2nd position of the naphthalene ring, along with a butylacetamide group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide typically involves the following steps:
Bromination: The starting material, 2-methoxynaphthalene, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Acylation: The brominated intermediate is then subjected to acylation with butylamine and acetic anhydride to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea (NH₂CSNH₂) under mild heating conditions.
Major Products:
Oxidation: Formation of 2-(6-bromo-2-formylnaphthalen-1-yl)-N-butylacetamide.
Reduction: Formation of 2-(6-hydro-2-methoxynaphthalen-1-yl)-N-butylacetamide.
Substitution: Formation of 2-(6-azido-2-methoxynaphthalen-1-yl)-N-butylacetamide.
科学的研究の応用
2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide involves its interaction with specific molecular targets. The bromine and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
類似化合物との比較
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-phenylacetamide
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-thiazol-2-yl-acetamide
- 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-propylacetamide
Comparison:
- Structural Differences: The primary difference lies in the substituents attached to the nitrogen atom. For example, the phenylacetamide derivative has a phenyl group instead of a butyl group.
- Unique Features: 2-(6-Bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide is unique due to its specific combination of bromine, methoxy, and butylacetamide groups, which may confer distinct chemical and biological properties compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(6-bromo-2-methoxynaphthalen-1-yl)-N-butylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO2/c1-3-4-9-19-17(20)11-15-14-7-6-13(18)10-12(14)5-8-16(15)21-2/h5-8,10H,3-4,9,11H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLZYMHYZQNQQFC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CC1=C(C=CC2=C1C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethyl 1-[3-(2-bromophenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B385276.png)
![3-(3-Methylphenyl)-5,5-dioxo-1-prop-2-enyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione](/img/structure/B385277.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385282.png)
![prop-2-enyl 2-[1-(3-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385284.png)
![1-(4-hydroxy-3-methoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385285.png)

![1-(3-Butoxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385288.png)
![2-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385289.png)
![ethyl 2-[1-(4-methoxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385290.png)
![ethyl 2-[1-(4-hydroxyphenyl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B385291.png)
![ETHYL 2-{3,9-DIOXO-1-PHENYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROL-2-YL}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE](/img/structure/B385292.png)

![2-(3,5-dimethylphenoxy)-N-{4-[4-(4-morpholinylsulfonyl)phenyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B385294.png)
![1-(3-ethoxy-4-hydroxyphenyl)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B385295.png)
